molecular formula C12H21NO4 B13340193 tert-Butyl (R)-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl (R)-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13340193
M. Wt: 243.30 g/mol
InChI Key: TWKQLQCOGICAGX-SECBINFHSA-N
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Description

tert-Butyl ®-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate: is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the hydroxymethyl and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkoxides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

  • Oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes.
  • Reduction of the carboxylate group can produce alcohols or aldehydes.
  • Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of spirocyclic frameworks, which are valuable in drug discovery and development.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique structure.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents targeting specific enzymes or receptors. Its spirocyclic structure may confer unique pharmacological properties.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ®-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

  • tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

Uniqueness: The presence of the oxa group in tert-Butyl ®-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (5R)-5-(hydroxymethyl)-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-4-9(5-14)12(6-13)7-16-8-12/h9,14H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

TWKQLQCOGICAGX-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C2(C1)COC2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)COC2)CO

Origin of Product

United States

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